molecular formula C9H19N B1420250 N-(3-methylpentan-2-yl)cyclopropanamine CAS No. 1038310-99-4

N-(3-methylpentan-2-yl)cyclopropanamine

Cat. No. B1420250
M. Wt: 141.25 g/mol
InChI Key: WUJHOANSHGBYHT-UHFFFAOYSA-N
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Description

N-(3-methylpentan-2-yl)cyclopropanamine is a chemical compound with the CAS Number: 1038310-99-4 . It has a molecular weight of 141.26 . This compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is N-(1,2-dimethylbutyl)cyclopropanamine . The InChI code is 1S/C9H19N/c1-4-7(2)8(3)10-9-5-6-9/h7-10H,4-6H2,1-3H3 . This indicates that the compound has a cyclopropane ring attached to a nitrogen atom, which is further connected to a 3-methylpentan-2-yl group.


Physical And Chemical Properties Analysis

N-(3-methylpentan-2-yl)cyclopropanamine is a liquid at room temperature . It has a molecular weight of 141.26 .

Scientific Research Applications

Application in Neuroscience

N-(3-methylpentan-2-yl)cyclopropanamine has been explored for its potential in neuroscience. It has been studied as an inhibitor of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the methylation and demethylation of histones in eukaryotic cells. Inhibition of LSD1 can cause an increase in histone 3 methylation, linked to alterations in gene expression. LSD1 inhibitors, including compounds like N-(3-methylpentan-2-yl)cyclopropanamine, are being examined as therapeutic agents for conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Application in Organic Chemistry

This compound has also been relevant in the field of organic chemistry. Research on its related compounds has been conducted to understand various chemical reactions and mechanisms, such as isomerization and hydrogenolysis reactions. Studies have explored the mechanisms of these reactions on catalysts, providing insights into the behavior of molecules like N-(3-methylpentan-2-yl)cyclopropanamine under different chemical conditions (Cheng & Price, 1989).

Application in Medicinal Chemistry

In medicinal chemistry, compounds with structures similar to N-(3-methylpentan-2-yl)cyclopropanamine have been used for their physicochemical properties and as functional group bioisosteres. Aliphatic three- and four-membered rings, including cyclopropanes, have been increasingly exploited for these purposes. This research provides a perspective on the use of small rings in drug design, highlighting their advantages and potential hazards (Bauer et al., 2021).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-methylpentan-2-yl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-4-7(2)8(3)10-9-5-6-9/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHOANSHGBYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpentan-2-yl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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